molecular formula C7H9FN2 B12837496 4-Fluoro-N1-methylbenzene-1,3-diamine

4-Fluoro-N1-methylbenzene-1,3-diamine

Cat. No.: B12837496
M. Wt: 140.16 g/mol
InChI Key: FWSKNYTVPHAGGB-UHFFFAOYSA-N
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Description

4-Fluoro-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the N1-position of the 1,3-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N1-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:

    Reduction: Conversion of the nitro group to an amine group.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Methylation: Addition of a methyl group to the amine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions where the fluorine or amine groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

4-Fluoro-N1-methylbenzene-1,3-diamine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.

    Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N1-methylbenzene-1,2-diamine: Similar structure but with the amine groups at different positions.

    4-Fluoro-N1-methylbenzene-1,4-diamine: Another isomer with different positioning of the amine groups.

    3-Fluoro-N1-methylbenzene-1,2-diamine: A compound with the fluorine atom at a different position.

Uniqueness

4-Fluoro-N1-methylbenzene-1,3-diamine is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

4-fluoro-1-N-methylbenzene-1,3-diamine

InChI

InChI=1S/C7H9FN2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3

InChI Key

FWSKNYTVPHAGGB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)F)N

Origin of Product

United States

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